molecular formula C11H14ClN3O4 B14885573 cis-L-Hydroxyproline-p-nitroanilide hydrochloride

cis-L-Hydroxyproline-p-nitroanilide hydrochloride

Cat. No.: B14885573
M. Wt: 287.70 g/mol
InChI Key: VYSPCYYVOIQRAM-IYPAPVHQSA-N
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Description

MFCD07366905, also known as CIS-L-Hydroxyproline-p-Nitroanilide Hydrochloride, is a chemical compound with significant applications in various scientific fields. This compound is particularly noted for its role in biochemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-L-Hydroxyproline-p-Nitroanilide Hydrochloride typically involves the reaction of L-Hydroxyproline with p-Nitroaniline in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The process involves several purification steps, including crystallization and filtration, to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CIS-L-Hydroxyproline-p-Nitroanilide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different products.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

CIS-L-Hydroxyproline-p-Nitroanilide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies of enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various biochemical products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of CIS-L-Hydroxyproline-p-Nitroanilide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    L-Hydroxyproline: A precursor in the synthesis of CIS-L-Hydroxyproline-p-Nitroanilide Hydrochloride.

    p-Nitroaniline: Another precursor used in the synthesis of the compound.

    Hydroxyproline derivatives: Various derivatives with similar structures and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where it can be used to study specific biochemical pathways and develop new therapeutic agents.

Properties

Molecular Formula

C11H14ClN3O4

Molecular Weight

287.70 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10-;/m0./s1

InChI Key

VYSPCYYVOIQRAM-IYPAPVHQSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl

Origin of Product

United States

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